Methyl 3-formamido-4-methylthiophene-2-carboxylate
CAS No.: 443762-03-6
Cat. No.: VC4314181
Molecular Formula: C8H9NO3S
Molecular Weight: 199.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443762-03-6 |
|---|---|
| Molecular Formula | C8H9NO3S |
| Molecular Weight | 199.22 |
| IUPAC Name | methyl 3-formamido-4-methylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C8H9NO3S/c1-5-3-13-7(8(11)12-2)6(5)9-4-10/h3-4H,1-2H3,(H,9,10) |
| Standard InChI Key | PWSUQEJRFKOGJV-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=C1NC=O)C(=O)OC |
Introduction
Chemical Structure and Identification
Molecular Framework
Methyl 3-formamido-4-methylthiophene-2-carboxylate belongs to the thiophene family, a class of heterocyclic compounds renowned for their electronic properties and bioactivity . The molecule’s backbone consists of a thiophene ring substituted with:
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A formamido group (-NHCHO) at position 3,
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A methyl group (-CH₃) at position 4,
The IUPAC name is methyl 3-(formylamino)-4-methylthiophene-2-carboxylate, and its molecular formula is C₈H₉NO₃S, with a molecular weight of 199.23 g/mol .
Spectroscopic and Computational Data
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IR Spectral Signatures: Key peaks include ν(C=O) at 1622 cm⁻¹ (carboxylate) and ν(N-H) at 3293 cm⁻¹ (formamido) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via formylation of its precursor, methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) . A representative procedure involves:
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Preparation of the Amine Precursor:
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Formylation Reaction:
Optimization and Yield
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Reaction Conditions: Formylation typically occurs at room temperature in ethanol or DMF, with yields exceeding 85% .
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Purification: Crystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 199.23 g/mol | |
| Melting Point | 250–252°C (decomposition) | |
| Solubility | Soluble in DMF, DMSO; sparingly in H₂O | |
| Stability | Stable under inert atmosphere; hygroscopic |
The compound exhibits moderate polarity due to its carboxylate and formamido groups, facilitating its use in polar aprotic solvents.
Pharmacological Applications
Antinociceptive Activity
Methyl 3-formamido-4-methylthiophene-2-carboxylate serves as a precursor for N-acylhydrazone (NAH) derivatives, which demonstrate promising analgesic properties . Key findings include:
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In Vivo Efficacy: Derivatives such as 8j and 8l (Figure 1) reduced writhing in mice by 65–70% at 100 µmol/kg, comparable to dipyrone .
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Mechanism of Action: Inhibition of p38 MAP kinase, a key mediator in inflammatory pain pathways .
Structure-Activity Relationships (SAR)
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Methyl Substitution: The 4-methyl group enhances metabolic stability and bioavailability .
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Formamido Group: Introduces hydrogen-bonding capacity, critical for target binding .
Industrial and Research Utility
Pharmaceutical Intermediates
The compound is a key building block for:
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Articaine Analogues: Local anesthetics with improved pharmacokinetics .
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Heterocyclic Libraries: High-throughput screening for kinase inhibitors .
Material Science
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Conjugated Polymers: Thiophene derivatives are used in organic semiconductors due to their electron-rich π-system.
| Parameter | Recommendation | Source |
|---|---|---|
| Toxicity | Limited data; avoid inhalation | |
| Storage | -20°C, desiccated, under nitrogen | |
| Handling | Use PPE (gloves, goggles) in fume hood |
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